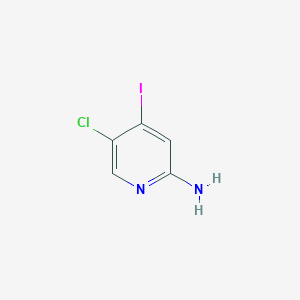

5-Chloro-4-iodopyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLVDYBLXQYWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260667-65-9 | |

| Record name | 5-Chloro-4-iodo-2-pyridinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Chloro-4-iodopyridin-2-amine

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-iodopyridin-2-amine

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring electron-donating amino and electron-withdrawing halogen moieties, makes it a versatile intermediate for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics.[1][2][3] This guide provides a comprehensive, technically-grounded exploration of a robust synthetic strategy for this compound. We will dissect the synthetic challenges, particularly the issue of regioselectivity, and present a logical, multi-step pathway from a common starting material. The causality behind experimental choices, detailed protocols, and safety considerations are elucidated to empower researchers in their synthetic endeavors.

Strategic Analysis: The Challenge of Regioselectivity

The synthesis of polysubstituted pyridines is a classic challenge in organic chemistry, primarily governed by the directing effects of existing substituents. In our target molecule, this compound, the arrangement of the amino, chloro, and iodo groups presents a significant regiochemical puzzle.

The most intuitive starting material is the commercially available 2-Amino-5-chloropyridine.[4][5] A straightforward electrophilic iodination of this precursor would seem logical. However, the powerful ortho-, para-directing effect of the C2-amino group overwhelmingly favors electrophilic attack at the C3 position. Indeed, literature precedents confirm that direct iodination of 2-amino-5-chloropyridine with reagents like N-Iodosuccinimide (NIS) yields the isomeric 2-Amino-5-chloro-3-iodopyridine.[6]

Therefore, a direct iodination approach is not viable for obtaining the desired 4-iodo isomer. A more strategic, multi-step approach is required to override the inherent electronic preferences of the pyridine ring and enforce iodination at the C4 position. This guide proposes a robust pathway leveraging a classical Sandmeyer reaction, which allows for the precise installation of the iodo group via a diazonium salt intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]

An In-Depth Technical Guide to 5-Chloro-4-iodopyridin-2-amine (CAS No. 1260667-65-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry. As a versatile synthetic intermediate, its strategic importance lies in the precise arrangement of its functional groups—an amine, a chloro group, and a reactive iodo group—which together offer a unique platform for the construction of complex molecular architectures. This document delves into its chemical identity, synthesis, reactivity, applications in drug discovery, and essential safety protocols, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Properties

Correctly identifying a chemical reagent is the foundational step for reproducible science. This compound is registered under CAS Number 1260667-65-9 .

A critical aspect for researchers is to distinguish this compound from its positional isomers, which possess different reactivity profiles and will lead to entirely different downstream products. The most common isomer is 4-Chloro-5-iodopyridin-2-amine (CAS No. 670253-37-9) .[1] In this isomer, the positions of the chloro and iodo substituents are swapped. Always verify the CAS number and structure before use.

Table 1: Physicochemical Properties of this compound and a Key Isomer

| Property | This compound | 4-Chloro-5-iodopyridin-2-amine |

| CAS Number | 1260667-65-9 | 670253-37-9[1] |

| Molecular Formula | C₅H₄ClIN₂ | C₅H₄ClIN₂[1] |

| Molecular Weight | 254.46 g/mol | 254.45 g/mol [1] |

| IUPAC Name | This compound | 4-chloro-5-iodopyridin-2-amine[1] |

| Canonical SMILES | C1=C(C(=C(N=C1)N)I)Cl | C1=C(C(=CN=C1N)I)Cl[1] |

| Appearance | Solid (form may vary by supplier) | Solid[1] |

| Topological Polar Surface Area | 38.9 Ų | 38.9 Ų[1] |

| Complexity | 101 | 101[1] |

Synthesis and Mechanistic Rationale

The synthesis of multi-halogenated pyridines requires careful control of regioselectivity. The most logical and cost-effective synthetic route to this compound starts from the commercially available precursor, 2-amino-5-chloropyridine. The key transformation is the selective introduction of an iodine atom at the C4 position.

The Challenge of Regioselectivity

Direct electrophilic iodination of the 2-amino-5-chloropyridine ring presents a regiochemical challenge. The 2-amino group is a strong activating group and directs electrophiles to the C3 and C5 positions. However, since the C5 position is already occupied by a chloro group, the primary sites for electrophilic attack are C3 and, to a lesser extent, C6. Iodination at the C4 position is not electronically favored and thus requires specific methodologies to achieve the desired isomer. While literature on the specific C4 iodination of this substrate is sparse, a plausible route involves a directed ortho-metalation or a multi-step sequence involving Sandmeyer-type reactions on a pre-functionalized precursor.

A more direct, albeit less documented, approach involves leveraging specific iodinating agents and conditions that may favor the C4 position through kinetic or thermodynamic control, potentially involving complexation with the pyridine nitrogen.

Postulated Synthetic Protocol: Electrophilic Iodination

This protocol is a representative procedure based on established methods for the iodination of electron-rich pyridine systems. Optimization will be required for this specific substrate to maximize the yield of the desired C4 isomer.

Reaction: Iodination of 2-amino-5-chloropyridine

References

biological activity of 5-Chloro-4-iodopyridin-2-amine derivatives

An In-depth Technical Guide to the Biological Activity of 5-Chloro-4-iodopyridin-2-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a versatile building block in modern medicinal chemistry. We will delve into its synthetic utility, explore the diverse biological activities of its derivatives—with a primary focus on kinase inhibition and anticancer applications—and provide validated experimental protocols for its study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising heterocyclic scaffold in their discovery programs.

The this compound Scaffold: A Privileged Intermediate

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1] The this compound scaffold (PubChem CID: 21949121) is a particularly valuable intermediate due to its unique electronic properties and multiple points for synthetic diversification.[2]

The strategic placement of three distinct functional groups—an amine and two different halogens—offers chemists remarkable control over subsequent reactions.

-

The 2-amino group provides a nucleophilic center and a key hydrogen bond donor for interacting with biological targets.

-

The 4-iodo position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups.[3][4]

-

The 5-chloro substituent offers a secondary, less reactive site for modification, enabling sequential or orthogonal synthetic strategies. It also modulates the electronic nature of the pyridine ring, influencing the compound's overall physicochemical properties.

This inherent reactivity makes the scaffold an essential building block for constructing complex molecular architectures designed for targeted therapies.[5][6]

Synthetic Pathways and Methodologies

The primary utility of the this compound core lies in its amenability to well-established cross-coupling reactions. These methods form the foundation for creating extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Caption: Synthetic diversification of the core scaffold.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a standard method for introducing an aryl or heteroaryl group at the C4 position of the pyridine ring. The causality for this choice is the high reactivity of the C-I bond in palladium-catalyzed reactions, allowing for selective functionalization.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The use of a biphasic system is crucial for facilitating both the organic-soluble catalyst and the inorganic base.

-

Catalyst Introduction: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq). These catalysts are chosen for their efficiency in mediating the transmetalation and reductive elimination steps of the catalytic cycle.

-

Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation: Purify the resulting crude product by column chromatography on silica gel. Characterize the final compound's structure and purity via ¹H NMR, ¹³C NMR, and HRMS to validate its identity.

Biological Activity Profile: A Focus on Oncology

Derivatives of substituted pyridines and pyrimidines are prominent in oncology, primarily as kinase inhibitors.[7][8] The this compound scaffold serves as a key starting point for developing potent and selective inhibitors targeting critical signaling pathways in cancer.

Kinase Inhibition: Targeting Oncogenic Drivers

The 2-aminopyridine motif is a classic "hinge-binding" element, capable of forming crucial hydrogen bonds with the backbone of the ATP-binding pocket in many protein kinases. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Derivatives based on similar halogenated heterocyclic scaffolds have shown potent activity against kinases like Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key drivers in non-small cell lung cancer (NSCLC).[8][9] The 5-chloro-4-((substituted phenyl)amino)pyrimidine structure, a close analog, is widely used in the design of ALK inhibitors.[8]

Caption: Inhibition of the EGFR signaling cascade.

Antiproliferative Activity in Cancer Cell Lines

The ultimate goal of kinase inhibition in oncology is to halt uncontrolled cell division. The antiproliferative activity of these derivatives is commonly assessed against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies have shown that the nature of the substituent introduced at the C4 position is critical for potency.

For example, studies on related pyridine derivatives reveal that adding groups containing nitrogen and oxygen (e.g., -OCH₃, -OH, -C=O, NH₂) often enhances antiproliferative activity.[1]

| Derivative Class | Target | Cell Line | Activity (IC₅₀) | Reference Insight |

| Pyrimidin-2-amine | PLK4 | Breast Cancer (MCF-7) | 6.7 nM (for compound 8h) | Scaffold hopping from known PLK4 inhibitors led to a potent aminopyrimidine core.[7] |

| 4-indole-2-arylaminopyrimidine | (Anti-inflammatory) | LPS-induced RAW264.7 | ~5 µM range | Modifications to the phenyl ring and indole moiety are critical for activity.[10] |

| 5-chloro-4-phenylaminopyrimidine | HDAC3 | HCT116 | 0.08 µM (for compound L20) | The 5-chloro-pyrimidine scaffold, common in ALK inhibitors, was successfully repurposed as an HDAC inhibitor cap group.[8] |

This table is illustrative, drawing from related aminopyrimidine and aminopyridine scaffolds to highlight the potential of the core topic.

Antimicrobial Properties

While oncology is a major focus, substituted 2-aminopyridines have also been explored for antimicrobial applications.[11] For instance, Schiff bases derived from 2-amino-4-chloropyridine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12] The structure-activity relationship in these compounds often depends on the nature of the aldehyde used to form the imine, with electron-withdrawing or donating groups on the aromatic ring modulating the biological effect.[12]

Structure-Activity Relationship (SAR) Insights

Synthesizing data from various studies on related scaffolds allows us to postulate key SAR trends for this compound derivatives.

Caption: Key structure-activity relationship points.

-

Position 2 (Amine): This group is fundamental for target engagement, especially in kinases. While derivatization is less common here, N-alkylation could be explored to alter solubility or cell permeability.

-

Position 4 (Iodo): This is the key vector for achieving potency and selectivity. The size, electronics, and conformational flexibility of the group introduced here directly impact how the molecule fits into the target's binding site.

-

Position 5 (Chloro): The electron-withdrawing nature of the chlorine atom lowers the pKa of the pyridine nitrogen, which can affect target binding and pharmacokinetic properties. It also provides a potential site for halogen bonding, a non-covalent interaction that can enhance binding affinity.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

To ensure trustworthiness, a described protocol must be a self-validating system. This MTT assay is a standard, colorimetric method to assess the cytotoxic or antiproliferative effects of compounds on cancer cells, providing a quantitative measure (IC₅₀) of a derivative's efficacy.

-

Cell Culture: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a negative control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours. The incubation time is chosen to allow for multiple cell doubling cycles, ensuring a measurable effect on proliferation.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis and Validation: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The results are validated by the clear dose-response relationship and the expected activity of the positive control.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile platform for the discovery of novel bioactive molecules. Its synthetic tractability, particularly for creating diverse libraries via cross-coupling reactions, makes it highly attractive for drug development. The primary application of its derivatives lies in oncology, where the 2-aminopyridine motif serves as an effective hinge-binder for various protein kinases implicated in cancer progression.

Future research should focus on:

-

Exploring Novel Targets: While kinases are a major focus, this scaffold could be used to design inhibitors for other enzyme families, such as HDACs, or to develop novel antimicrobial and anti-inflammatory agents.[8]

-

Fine-Tuning ADME Properties: Systematic modification at the C5 position and the 2-amino group could optimize the pharmacokinetic and safety profiles of lead compounds.

-

Structure-Based Design: Leveraging co-crystal structures of derivatives bound to their targets will enable more rational, data-driven design of next-generation inhibitors with enhanced potency and selectivity.

By combining established synthetic chemistry with modern drug discovery principles, the this compound core will undoubtedly continue to yield promising candidates for treating a range of human diseases.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

5-Chloro-4-iodopyridin-2-amine mechanism of action in biological systems

An In-depth Technical Guide to the Biological Potential and Mechanism of Action of the 5-Chloro-4-iodopyridin-2-amine Scaffold

Abstract

This technical guide provides a comprehensive analysis of this compound, not as a standalone bioactive agent, but as a highly versatile chemical scaffold for drug discovery. Given the limited direct biological data on this specific intermediate, this paper focuses on the well-established mechanistic potential of its core structure: the 2-aminopyridine moiety. We will dissect the probable mechanisms of action and target families for derivatives of this scaffold, with a focus on kinase and bromodomain inhibition. This guide synthesizes field-proven insights with detailed, actionable experimental protocols and workflows, designed to empower researchers in leveraging this and similar scaffolds for the development of novel therapeutics.

Introduction: The Strategic Value of a Dihalogenated 2-Aminopyridine Scaffold

This compound is a substituted pyridine that, while not extensively studied for its own biological activity, represents a strategically important starting material in medicinal chemistry. Its true value lies in the combination of three key features: the 2-aminopyridine core, a chlorine atom at the 5-position, and a highly reactive iodine atom at the 4-position.

The 2-aminopyridine moiety is a privileged structure in drug discovery, recognized as a pharmacophore capable of interacting with a wide range of biological targets.[1][2] It can serve as a perfect locomotive in the synthesis of molecules with diverse pharmacological goals.[1][3] The dual halogenation offers medicinal chemists a powerful tool for controlled, stepwise chemical modification. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling selective cross-coupling reactions at the 4-position to build molecular complexity and explore structure-activity relationships (SAR). This guide will therefore explore the mechanistic possibilities unlocked by this versatile scaffold.

CORE MECHANISTIC HYPOTHESES & TARGET CLASSES

The biological potential of any molecule derived from this compound is rooted in the pharmacology of the 2-aminopyridine core. Based on extensive precedent in the scientific literature, two primary target classes stand out: protein kinases and bromodomains.

Protein Kinase Inhibition

The 2-aminopyridine scaffold is a classic "hinge-binder" for protein kinases. The ATP-binding site of a kinase contains a flexible "hinge" region that connects the N- and C-lobes of the enzyme. This region typically presents a series of hydrogen bond donors and acceptors. The 2-aminopyridine motif is perfectly poised to form two or three critical hydrogen bonds with this hinge, mimicking the interaction of the adenine base of ATP.

-

Causality: The exocyclic amine at the 2-position acts as a hydrogen bond donor, while the endocyclic pyridine nitrogen acts as a hydrogen bond acceptor. This bidentate interaction provides a strong anchor for the molecule, and derivatives can then be elaborated from the 4- and 5-positions to achieve high affinity and selectivity by probing adjacent hydrophobic pockets. Numerous 2-aminopyridine derivatives have been developed as potent inhibitors of kinases like CDK8, PI3Kδ, JAK2, and ALK.[4][5][6][7]

Caption: Interaction of the 2-aminopyridine scaffold with a kinase hinge region.

Bromodomain Inhibition

Bromodomains are protein interaction modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in epigenetic regulation. The 2-aminopyridine scaffold can act as a biomimetic of the acetylated lysine side chain.

-

Causality: The binding pocket of a bromodomain contains a highly conserved asparagine residue that forms a critical hydrogen bond with the acetylated lysine. The amino group of the 2-aminopyridine scaffold can replicate this interaction. The pyridine ring itself can engage in favorable pi-stacking interactions with conserved tyrosine residues in the pocket. This makes the scaffold an excellent starting point for developing inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins (e.g., BRD4).

EXPERIMENTAL PROTOCOLS & VALIDATION SYSTEMS

To investigate the potential of novel compounds derived from this compound, robust and validated screening assays are essential.

Workflow for Kinase Inhibitor Discovery and Validation

A logical, multi-stage approach is required to identify and validate kinase inhibitors. This workflow ensures that resources are focused on the most promising compounds.

Caption: A self-validating workflow for the discovery of kinase inhibitors.

Protocol: Bromodomain Inhibitor Screening via AlphaScreen

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology ideal for studying protein-protein interactions in a high-throughput format.[8][9] This protocol is designed to be self-validating through the use of appropriate controls.

Objective: To determine the IC50 of a test compound for the interaction between a BET bromodomain (e.g., BRD4) and an acetylated histone peptide.

Materials:

-

Protein: GST-tagged BRD4 Bromodomain 1 (BPS Bioscience, Cat# 31040 or similar).[10]

-

Peptide: Biotinylated Histone H4 (acetyl-Lys5,8,12,16) peptide.

-

Beads: Glutathione AlphaLISA Acceptor Beads and AlphaScreen Streptavidin-conjugated Donor Beads (PerkinElmer).[10]

-

Assay Plate: 384-well white OptiPlate (PerkinElmer).

-

Controls: JQ1 (potent known inhibitor) as a positive control; DMSO as a negative (vehicle) control.

-

Test Compound: Serial dilution of a derivative of this compound.

Step-by-Step Methodology:

-

Prepare Reagents: Dilute all proteins, peptides, and compounds in the appropriate assay buffer. Note that DMSO concentrations should be kept consistent across all wells and typically below 0.5% to avoid assay interference.[11]

-

Compound Plating: Add 2 µL of the serially diluted test compound, positive control (JQ1), or vehicle control (DMSO) to the wells of the 384-well plate.

-

Protein-Peptide Incubation: Add 8 µL of a mix containing the GST-BRD4 protein and the biotinylated histone peptide to each well. Incubate for 30 minutes at room temperature.

-

Bead Addition: Add 10 µL of a mix containing the Glutathione Acceptor beads and Streptavidin Donor beads to each well. This step should be performed in subdued light.

-

Final Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader (e.g., Revvity EnVision).

Self-Validation and Data Analysis:

-

Trustworthiness: The assay's validity is confirmed by calculating the Z'-factor from the positive (JQ1) and negative (DMSO) control wells. A Z'-factor > 0.5 indicates a robust and reliable assay.

-

Data Interpretation: The signal is inversely proportional to inhibition. High signal (DMSO wells) indicates strong protein-peptide interaction, while low signal (JQ1 wells) indicates complete inhibition.

-

IC50 Calculation: Normalize the data using the high and low controls. Plot the percent inhibition against the log of the test compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Framework

The dihalogenated nature of this compound provides a clear and logical framework for SAR exploration.

| Position | Substituent | Role in SAR Exploration | Recommended Chemistry |

| 4 | Iodine | Vector for Diversification. The C-I bond is the primary site for introducing new chemical matter to probe binding pockets and modulate potency, selectivity, and physicochemical properties. | Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. |

| 5 | Chlorine | Electronic & Lipophilic Modulation. The electron-withdrawing chlorine atom influences the pKa of the aminopyridine system and can make favorable hydrophobic contacts. It is less readily displaced than iodine. | Generally retained in initial library synthesis. Can be targeted for modification in later-stage lead optimization if required. |

| 2 | Amine | Core Binding Motif. This group is typically essential for the primary binding interaction (e.g., with the kinase hinge) and is usually conserved. | N-alkylation or N-arylation can be explored, but often disrupts the key hydrogen-bonding pattern. |

Conclusion and Authoritative Grounding

This compound should be viewed not as an end-product, but as a high-potential starting point for sophisticated drug discovery campaigns. The established pharmacology of its 2-aminopyridine core strongly suggests that its derivatives are likely to find utility as inhibitors of protein kinases and bromodomains.[1][5][12] The synthetic tractability afforded by the differentially reactive halogen atoms allows for systematic and efficient exploration of chemical space.

Future work built upon this scaffold should prioritize the synthesis of diverse libraries via cross-coupling at the 4-position, followed by screening against well-validated biological assays as described in this guide. Positive hits must be confirmed through orthogonal methods and structural biology to definitively elucidate the mechanism of action and provide an authoritative basis for further development.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. aminer.org [aminer.org]

- 4. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. westbioscience.com [westbioscience.com]

- 12. pubs.acs.org [pubs.acs.org]

solubility and stability of 5-Chloro-4-iodopyridin-2-amine in different solvents

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-4-iodopyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research, serving as a key building block in the synthesis of bioactive molecules.[1] Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its effective use in drug discovery and development. This guide provides a comprehensive framework for characterizing these properties, outlining robust experimental protocols and the scientific rationale behind them. By adhering to internationally recognized guidelines, researchers can generate reliable and reproducible data essential for formulation development, analytical method validation, and regulatory submissions.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is underpinned by a thorough understanding of its intrinsic properties. For a substituted pyridine like this compound, its solubility dictates bioavailability and formulation strategies, while its stability profile influences its synthesis, storage, and shelf-life. This document serves as a practical guide for researchers to systematically evaluate these two cornerstone attributes. We will not only describe the "how" but also the "why," grounding our protocols in the principles of chemical kinetics and thermodynamics, and aligning them with global regulatory standards.[2][3][4]

The structure of this compound, with its amino group and halogen substituents, suggests potential for pH-dependent solubility and susceptibility to specific degradation pathways, such as hydrolysis or photolysis.[5][6] Therefore, a systematic investigation as outlined herein is not merely a data-gathering exercise but a crucial step in risk mitigation and accelerated development.

Characterization of the Solubility Profile

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy.[7] For oral dosage forms, for instance, an active pharmaceutical ingredient (API) must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The following sections detail a systematic approach to determining the solubility of this compound.

Rationale for Solvent Selection

The initial step involves selecting a diverse and relevant panel of solvents. This panel should include not only aqueous buffers that mimic physiological conditions but also organic solvents commonly used in pharmaceutical processing and formulation.[7]

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These are essential for determining pH-dependent solubility and are stipulated by guidelines for Biopharmaceutics Classification System (BCS) determination.[8][9] The pH range from 1.2 to 6.8 covers the physiological conditions of the stomach and small intestine.

-

Purified Water: Establishes a baseline for aqueous solubility.

-

Common Organic Solvents: Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile are frequently used in co-solvent systems, analytical method development, and early-stage formulations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator at a constant temperature (typically 25 °C or 37 °C for physiological relevance).[9] Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, clarify the supernatant by centrifugation or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment should be performed in triplicate for each solvent to ensure the precision of the results.[8]

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Qualitative Descriptor |

| pH 1.2 Buffer | 37 | TBD | TBD |

| pH 4.5 Buffer | 37 | TBD | TBD |

| pH 6.8 Buffer | 37 | TBD | TBD |

| Purified Water | 25 | TBD | TBD |

| Ethanol | 25 | TBD | TBD |

| Methanol | 25 | TBD | TBD |

| Acetonitrile | 25 | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD |

| TBD: To Be Determined experimentally. |

Assessment of Chemical Stability

Stability testing is crucial for identifying degradation pathways and determining the intrinsic stability of an API. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[5][10] The goal is to generate degradation products to develop and validate a stability-indicating analytical method, which is essential for quality control.[11][12] The recommended degradation for these studies generally varies between 5-20%.[11]

Experimental Protocol: Forced Degradation Study

A single batch of this compound is typically used for stress testing.[2] The study should include appropriate controls (compound in the same solvent system but without the stressor, stored at ambient conditions).

Step-by-Step Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and reflux for a specified period (e.g., 8 hours). If no degradation occurs, more stringent conditions (e.g., 1 N HCl for 12 hours) can be applied.[5]

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for a similar duration. The halogenated pyridine structure may be particularly susceptible to alkaline hydrolysis.[6]

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation (Solid State): Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 60°C or 70°C) for a set period.[2]

-

Photostability: Expose both the solid compound and a solution of the compound to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

Sample Analysis: After exposure, samples are neutralized (if necessary), diluted, and analyzed using a suitable HPLC method. The chromatograms are inspected for new peaks (degradation products) and a decrease in the main peak area. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradants. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[10]

Visualization of the Forced Degradation Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. edaegypt.gov.eg [edaegypt.gov.eg]

- 4. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 5. ajrconline.org [ajrconline.org]

- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. longdom.org [longdom.org]

- 12. biomedres.us [biomedres.us]

Navigating the Spectroscopic Landscape of 5-Chloro-4-iodopyridin-2-amine: A Technical Guide

For Immediate Release

This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-Chloro-4-iodopyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document provides a robust framework for the characterization of this and similar halogenated pyridines. While direct experimental data for this specific isomer is not widely available in public databases, this guide synthesizes foundational spectroscopic principles and comparative data from related isomers to present a predictive and practical analytical approach.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a cornerstone in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of a wide array of functional molecules. The specific placement of halogen atoms and amine groups on the pyridine ring dramatically influences the molecule's reactivity, electronic properties, and biological activity. This compound, with its distinct substitution pattern, presents a unique set of analytical challenges and opportunities. Accurate spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules.[1] By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the amine protons. The predicted chemical shifts are based on the analysis of substituent effects in halogenated and aminated pyridines.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 6.5 - 7.0 | Singlet | N/A | Shielded by the adjacent amino group and influenced by the para-iodine. |

| H-6 | 7.8 - 8.2 | Singlet | N/A | Deshielded by the electronegative chlorine at the meta position and the ring nitrogen. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | N/A | Protons are exchangeable and exhibit broad signals. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 - 162 | Attached to the amino group, resulting in a significant downfield shift. |

| C-3 | 110 - 115 | Shielded by the adjacent amino group. |

| C-4 | 85 - 95 | Significantly shielded due to the attachment of the large, polarizable iodine atom. |

| C-5 | 145 - 150 | Deshielded by the attached electronegative chlorine atom. |

| C-6 | 148 - 152 | Deshielded by the ring nitrogen and the adjacent chlorine atom. |

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₅H₄ClIN₂), the molecular ion peak (M⁺) is expected to be a prominent feature in the mass spectrum. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic isotopic cluster with a ratio of approximately 3:1 (M⁺ and M+2).

-

Molecular Formula: C₅H₄ClIN₂

-

Monoisotopic Mass: 253.91 g/mol

-

Average Mass: 254.45 g/mol [3]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) or gas chromatography (GC) system.

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key predicted fragmentation pathways include:

-

Loss of Iodine: A significant fragment corresponding to the loss of an iodine radical ([M-I]⁺).

-

Loss of Chlorine: A fragment resulting from the loss of a chlorine radical ([M-Cl]⁺).

-

Loss of HCN: A common fragmentation pathway for pyridine rings.

The relative abundance of these fragments can provide further confirmation of the compound's structure.

Conclusion: A Path Forward for Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry characteristics of this compound. The provided protocols and predicted data serve as a robust starting point for researchers. It is imperative that this theoretical framework is validated through the acquisition of experimental data. The synthesis and subsequent rigorous spectroscopic analysis of this compound will be a valuable contribution to the field of heterocyclic chemistry.

References

The Halogenated Pyridine Core: A Privileged Scaffold for Targeting Key Oncogenic Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-4-iodopyridin-2-amine scaffold represents a strategically important starting point in modern medicinal chemistry, particularly in the discovery of targeted oncology therapeutics. The unique electronic properties and synthetic versatility conferred by the halogen substituents make this heterocyclic core a privileged structure for the design of potent and selective kinase inhibitors. This guide delves into the key therapeutic targets amenable to inhibition by compounds derived from this scaffold, with a primary focus on Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a high-value target in oncology. We will further explore the adaptability of this core for targeting other critical oncogenic drivers, including Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). This document will provide a comprehensive overview of the mechanistic rationale, structure-activity relationships (SAR), and detailed experimental protocols for the identification and characterization of novel therapeutic agents based on this versatile chemical framework.

The this compound Scaffold: A Gateway to Kinase Inhibition

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. It is capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor in the ATP-binding pocket.

The strategic placement of halogen atoms on the pyridine ring, as in this compound, serves several critical functions in drug design:

-

Modulation of Physicochemical Properties: The chloro and iodo substituents significantly influence the lipophilicity and electronic nature of the molecule, which can be fine-tuned to optimize cell permeability, metabolic stability, and pharmacokinetic properties.

-

Vectorial Exploration of the ATP Pocket: The iodine atom at the 4-position provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide array of substituents that can probe and engage with different sub-pockets of the kinase active site, thereby driving potency and selectivity.

-

Enhanced Binding Interactions: The chloro group at the 5-position can form additional halogen bonds or van der Waals interactions with the protein, contributing to the overall binding affinity.

Primary Target Focus: Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Overexpression of PLK4 is a common feature in various cancers, including breast and colorectal tumors, and is linked to centrosome amplification, chromosomal instability, and tumorigenesis.[1] Consequently, inhibiting PLK4 presents a compelling therapeutic strategy to selectively induce mitotic catastrophe and apoptosis in cancer cells.

The PLK4 Signaling Pathway and its Role in Centriole Duplication

PLK4 is localized to the centrioles and its activity is tightly regulated throughout the cell cycle. It initiates the formation of a new procentriole by phosphorylating a cascade of downstream substrates. Dysregulation of this pathway leads to aberrant centriole numbers, a hallmark of many cancers.

Caption: The PLK4 signaling pathway in centriole duplication.

Mechanism of Inhibition by Aminopyrimidine-Based Compounds

While not the exact this compound, closely related 5-chloro-2-amino-pyrimidine derivatives have been developed as highly potent PLK4 inhibitors.[2] The aminopyrimidine core serves as the hinge-binding element. Structure-activity relationship (SAR) studies have shown that potency is significantly influenced by the substituent attached via a linker to the pyrimidine core.

For instance, in a series of potent aminopyrimidine-based PLK4 inhibitors, the 5-chloro substituent was found to be crucial for activity. The general structure involves the 5-chloro-2-aminopyrimidine core linked to various aryl or heteroaryl moieties. The most potent compounds in these series exhibit IC₅₀ values in the low nanomolar range against PLK4.[2]

| Compound Scaffold | Linker | R-Group | PLK4 IC₅₀ (nM) | Reference |

| 5-Chloro-2-aminopyrimidine | -NH- | Substituted Phenyl | 0.8 | [2] |

| 2-Aminopyrimidine | -NH- | Indazole | 6.7 | [1][3] |

Cellular Effects of PLK4 Inhibition

Inhibition of PLK4 by these compounds leads to predictable and measurable cellular consequences, which form the basis of efficacy testing:

-

Inhibition of Centriole Duplication: The primary mechanistic effect.

-

Mitotic Arrest: Cells are unable to form a proper mitotic spindle and arrest in mitosis.

-

Apoptosis: Prolonged mitotic arrest triggers programmed cell death.

-

Anti-proliferative Activity: A reduction in the proliferation of cancer cell lines, particularly those known to overexpress PLK4, such as the MCF-7 breast cancer cell line.[2]

Expanding the Target Landscape: ALK and EGFR

The versatility of the halogenated 2-aminopyridine scaffold allows for its adaptation to target other clinically relevant kinases. The iodine at the 4-position is particularly valuable for synthetic diversification to achieve selectivity for different kinase targets.

Anaplastic Lymphoma Kinase (ALK)

Chromosomal rearrangements involving the ALK gene result in fusion proteins (e.g., EML4-ALK) that are potent oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[4] The 2-aminopyridine scaffold has been successfully employed in the design of ALK inhibitors. For example, second-generation ALK inhibitors have been developed to overcome resistance to the first-generation inhibitor, crizotinib.[5][6] The design strategy often involves modifying the substituents on the 2-aminopyridine core to optimize interactions within the ALK ATP-binding pocket and to circumvent resistance mutations.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous epithelial cancers.[7][8] While classical EGFR inhibitors like gefitinib and erlotinib are based on a 4-anilinoquinazoline scaffold, related heterocyclic cores such as pyrido[2,3-d]pyrimidines have demonstrated potent EGFR inhibitory activity.[9] The development of inhibitors based on the this compound core would involve synthetic elaboration at the 4-position to introduce moieties that mimic the anilino group of known EGFR inhibitors, thereby targeting the ATP-binding site of EGFR.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the evaluation of novel compounds based on the this compound scaffold, with a focus on PLK4 inhibition.

Workflow for Kinase Inhibitor Discovery

Caption: A typical workflow for the discovery of kinase inhibitors.

Protocol: Biochemical PLK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the IC₅₀ of a test compound for PLK4.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the PLK4 active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. Unlabeled ATP or a competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

PLK4 Kinase (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test Compounds (serially diluted in DMSO)

-

Kinase Buffer

Procedure:

-

Prepare a 2X solution of the PLK4/Eu-Antibody complex in kinase buffer.

-

Prepare a 2X solution of the Kinase Tracer in kinase buffer.

-

In a 384-well plate, add 5 µL of the 2X PLK4/Eu-Antibody complex to each well.

-

Add 50 nL of test compound from the DMSO dilution plate.

-

Add 5 µL of the 2X Kinase Tracer to initiate the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Calculate the emission ratio (665/615) and plot the results against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

-

Include no-enzyme, no-tracer, and no-antibody controls.

-

Run a known PLK4 inhibitor as a positive control.

-

Ensure the Z' factor for the assay is > 0.5.

Protocol: Cell-Based Anti-proliferative Assay (MCF-7 Breast Cancer Cell Line)

This protocol measures the effect of a test compound on the proliferation of MCF-7 cells, which are known to have PLK4 overexpression.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test Compounds (serially diluted)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Treat the cells with serial dilutions of the test compound (final DMSO concentration < 0.5%). Include a vehicle-only control.

-

Incubate for an additional 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the log of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Self-Validation:

-

Include a no-cell control for background luminescence.

-

Use a known cytotoxic agent as a positive control.

-

Ensure consistent cell seeding density across the plate.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of targeted therapies against a range of oncogenic kinases. Its synthetic tractability and the proven ability of the 2-aminopyridine core to effectively target the ATP-binding site of kinases make it a privileged structure in drug discovery. The primary target, PLK4, represents a novel and promising approach to cancer therapy by exploiting the reliance of tumor cells on pathways that maintain genomic stability. Future work in this area will likely focus on the development of highly selective inhibitors of PLK4, as well as the continued exploration of this scaffold to target other kinases implicated in cancer and other diseases. The strategic use of the halogen substituents will remain a key element in optimizing potency, selectivity, and drug-like properties.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. drugs.com [drugs.com]

- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Chloro-4-iodopyridin-2-amine for the Synthesis of 4-Aryl-2-aminopyridine Scaffolds

Abstract

This guide provides a detailed technical overview and a robust experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Chloro-4-iodopyridin-2-amine. The 2-amino-4-arylpyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The subject dihalogenated pyridine offers a strategic advantage due to the differential reactivity of its carbon-halogen bonds (C-I vs. C-Cl), enabling highly regioselective arylation at the 4-position. This protocol details the mechanistic rationale, optimized reaction conditions, and a step-by-step workflow designed for researchers, chemists, and drug development professionals to reliably synthesize a diverse range of 4-aryl-5-chloro-2-aminopyridine derivatives, which can serve as key intermediates for further functionalization.

Introduction & Strategic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its efficacy in constructing C(sp²)–C(sp²) bonds under mild conditions with high functional group tolerance.[3][4][5] Its application is particularly widespread in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.[6]

The starting material, this compound, is a versatile building block for drug discovery.[7] Its utility stems from the significant difference in reactivity between the iodide and chloride substituents in palladium-catalyzed reactions. The C–I bond is considerably weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C–Cl bond.[5] This inherent reactivity difference allows for a predictable and regioselective coupling at the C4 position, leaving the C5 chloro-substituent intact for potential downstream modifications, such as a second cross-coupling reaction under more forcing conditions or nucleophilic aromatic substitution. This strategic, sequential functionalization is invaluable for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Mechanistic Causality

The efficacy of this protocol is grounded in the well-understood catalytic cycle of the Suzuki-Miyaura reaction.[3][8] Understanding the causality behind each step is critical for troubleshooting and optimization.

-

Oxidative Addition (The Regioselective Trigger): The cycle initiates with the active Pd(0) catalyst complex. This species selectively inserts into the weaker carbon-iodine bond of this compound. This step is the slowest in the cycle (rate-determining) and dictates the overall regioselectivity, forming a square planar Pd(II) intermediate.[3] The use of an inert atmosphere is paramount here, as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Transmetalation (The Bond-Forming Step): This step requires the activation of the arylboronic acid by a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).[4] This activated species then transfers its aryl group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The presence of water often accelerates this step by aiding the dissolution of the inorganic base and facilitating the formation of the active boronate.[9]

-

Reductive Elimination (Product Release): The final step involves the coupling of the two organic ligands (the pyridinyl and aryl groups) on the palladium center. This forms the desired C-C bond of the 2-amino-5-chloro-4-arylpyridine product and regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][8]

Caption: The catalytic cycle for the regioselective Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a representative coupling of this compound with phenylboronic acid. It is a self-validating system that can be adapted for various arylboronic acids.

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |

| This compound | 254.45 | 1.0 | 254.5 mg |

| Phenylboronic Acid | 121.93 | 1.2 | 146.3 mg |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 24.5 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345.5 mg |

| 1,4-Dioxane | - | - | 8 mL |

| Deionized Water | - | - | 2 mL |

Note: The choice of catalyst is critical. Pd(dppf)Cl₂ is a robust and reliable catalyst for heteroaryl couplings.[6][10] Other catalysts like Pd(PPh₃)₄ can also be effective.

-

Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (254.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).

-

Causality: Combining the solids first simplifies the process. The vessel must be dry to prevent unwanted side reactions or moisture-driven degradation of reagents.

-

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Causality: This "degassing" procedure is critical to remove oxygen, which can oxidize the Pd(0) species generated in situ, leading to catalyst deactivation and poor reaction yields.

-

-

Solvent Addition: Using syringes, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The solvent mixture should be degassed beforehand by bubbling with inert gas for 15-20 minutes.

-

Causality: A pre-degassed solvent system further ensures an oxygen-free environment. The dioxane/water system is effective for dissolving both the organic substrates and the inorganic base.[11]

-

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-6 hours.

-

Causality: Heating accelerates the rate-limiting oxidative addition step and ensures the reaction proceeds to completion in a reasonable timeframe.[9] Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting this compound.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.

-

Causality: This step quenches the reaction and begins the purification process by partitioning the components between organic and aqueous layers.

-

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Causality: Repeated extraction ensures maximum recovery of the desired organic product from the aqueous phase.

-

-

Washing & Drying: Wash the combined organic layers with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The brine wash removes residual water from the organic phase. Anhydrous Na₂SO₄ is a drying agent that removes trace moisture before solvent evaporation.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-amino-5-chloro-4-phenylpyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Substrate Scope

The developed protocol is effective for a range of electronically and sterically diverse arylboronic acids. The following table provides representative results based on established methodologies for similar substrates.[8][12]

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2-amino-5-chloro-4-phenylpyridine | 85 - 95 |

| 2 | 4-Methoxyphenylboronic acid | 2-amino-5-chloro-4-(4-methoxyphenyl)pyridine | 88 - 96 |

| 3 | 4-Trifluoromethylphenylboronic acid | 2-amino-5-chloro-4-(4-trifluoromethylphenyl)pyridine | 75 - 85 |

| 4 | 3,5-Dimethylphenylboronic acid | 2-amino-5-chloro-4-(3,5-dimethylphenyl)pyridine | 80 - 90 |

| 5 | 2-Thiopheneboronic acid | 2-amino-5-chloro-4-(thiophen-2-yl)pyridine | 70 - 82 |

Yields are illustrative and may vary based on reaction scale and purification efficiency.

Caption: A generalized workflow from reaction setup to product characterization.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a highly efficient and regioselective route to valuable 4-aryl-2-aminopyridine derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds, this protocol enables the synthesis of key intermediates for pharmaceutical research and drug development. The detailed procedure and mechanistic insights provided herein are designed to empower scientists to reliably implement this methodology and accelerate the discovery of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

5-Chloro-4-iodopyridin-2-amine as a building block in medicinal chemistry.

An Application Guide to 5-Chloro-4-iodopyridin-2-amine: A Versatile Scaffold for Medicinal Chemistry

Introduction: The Strategic Advantage of Orthogonal Halogenation

In the landscape of modern drug discovery, the 2-aminopyridine scaffold is a privileged structure, appearing in a multitude of clinically significant molecules, particularly kinase inhibitors.[1] The strategic functionalization of this core is paramount for tuning pharmacological properties. This compound emerges as a preeminent building block, offering medicinal chemists a powerful tool for controlled, sequential molecular elaboration.

Its value lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C4 position is significantly more susceptible to palladium-catalyzed oxidative addition than the more robust carbon-chlorine bond at the C5 position.[2] This inherent electronic difference allows for highly regioselective cross-coupling reactions, enabling the precise and independent introduction of diverse functionalities at two distinct vectors of the pyridine ring. This guide provides an in-depth exploration of the properties, reactivity, and strategic applications of this compound, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are the foundation of successful laboratory execution. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 670253-37-9 | [3] |

| Molecular Formula | C₅H₄ClIN₂ | [3][4] |

| Molecular Weight | 254.46 g/mol | [4] |

| Appearance | Solid | [4] |

| InChIKey | MBEBQNFNTISDFJ-UHFFFAOYSA-N | [3][4] |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate precautions.[3][4]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3][4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Core Concept: Regioselective Functionalization

The primary synthetic utility of this building block is the ability to perform sequential cross-coupling reactions. The first reaction occurs selectively at the more reactive C-I bond, leaving the C-Cl bond intact for a subsequent, often different, coupling reaction. This workflow allows for the construction of complex, tri-substituted pyridine libraries from a single starting material.

Caption: Workflow for sequential functionalization.

Application Protocols: Palladium-Catalyzed Cross-Coupling

The following sections provide detailed protocols for the most common and powerful transformations utilizing this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation at C4

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties at the C4 position.[2][7]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond. This is the rate-determining step and occurs preferentially at the more labile C-I bond over the C-Cl bond.[8]

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. A base is essential for this step to form the boronate species.[7][8]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the final product.[8]